molecular formula C11H15N3S B8313473 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanethioamide

3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanethioamide

Cat. No. B8313473
M. Wt: 221.32 g/mol
InChI Key: MCRMTSXNHRXFFD-UHFFFAOYSA-N
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Patent
US07115596B2

Procedure details

Reagents 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile (100 mg), sodium hydrogen sulfide hydrate (360 mg), diethylamine hydrochloride (530 mg) were mixed in DMF (10 mL). The mixture was warmed to 55° C. and stirred at this temperature for about 24 h. The mixture was allowed to cool and then diluted with water (30 mL) followed by extraction with ethyl acetate (3×25 mL). The extracts were combined and washed with water (3×20 mL). The organic phase was dried (magnesium sulfate) and filtered. The solution was concentrated and column purification (CHCl3: MeOH=10:1) to yield a yellow solid 101 mg (89%). 1H NMR (DMSO-d6) δ 9.30 (d, 2H), 7.10 (d, 2H), 6.35 (m, 2H), 3.25 (m, 2H), 2.80 (m, 2H), 2.75 (m, 2H), 2.64 (m, 2H), 1.72 (m, 2H).
Name
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide hydrate
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13]#[N:14].O.[SH2:16].[Na].Cl.C(NCC)C>CN(C=O)C.O>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][C:13](=[S:16])[NH2:14] |f:1.2.3,4.5,^1:16|

Inputs

Step One
Name
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanenitrile
Quantity
100 mg
Type
reactant
Smiles
N1=C(C=CC=2CCCNC12)CCC#N
Name
sodium hydrogen sulfide hydrate
Quantity
360 mg
Type
reactant
Smiles
O.S.[Na]
Name
Quantity
530 mg
Type
reactant
Smiles
Cl.C(C)NCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for about 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
column purification (CHCl3: MeOH=10:1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1=C(C=CC=2CCCNC12)CCC(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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